molecular formula C17H15N3O2 B2914194 (2E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide CAS No. 496021-30-8

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide

Cat. No.: B2914194
CAS No.: 496021-30-8
M. Wt: 293.326
InChI Key: ZVJGAWAZIOELTB-GXDHUFHOSA-N
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Description

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
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Biological Activity

(2E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O. The compound features a cyano group, a methoxyphenyl moiety, and a pyridine ring, which are known to contribute to its biological activity.

PropertyValue
Molecular Weight253.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StructureStructure

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The process often includes the formation of the cyano group through nucleophilic substitution reactions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the pyridine ring is associated with enhanced cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells.

Case Study : A study conducted by Kumar et al. demonstrated that derivatives of pyridine compounds significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

Anti-inflammatory Activity

Inflammation-related diseases are a significant area of research for this compound. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammatory responses in animal models.

Case Study : Research published in the Journal of Medicinal Chemistry highlighted that similar compounds reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting potential use in treating inflammatory conditions .

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-4-3-5-16(19-12)20-17(21)14(11-18)10-13-6-8-15(22-2)9-7-13/h3-10H,1-2H3,(H,19,20,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJGAWAZIOELTB-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329945
Record name (E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

496021-30-8
Record name (E)-2-cyano-3-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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